(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
CAS No.: 11024-59-2
Cat. No.: VC7862021
Molecular Formula: C28H32O13
Molecular Weight: 576.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11024-59-2 |
|---|---|
| Molecular Formula | C28H32O13 |
| Molecular Weight | 576.5 g/mol |
| IUPAC Name | (5aR,8aR,9R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
| Standard InChI | InChI=1S/C28H32O13/c1-34-15-5-11(6-16(35-2)25(15)36-3)19-13-7-17-26(39-10-38-17)24(14(13)4-12-9-37-27(33)20(12)19)41-28-23(32)22(31)21(30)18(8-29)40-28/h5-7,12,18-23,28-32H,4,8-10H2,1-3H3/t12-,18+,19+,20-,21+,22-,23+,28-/m0/s1 |
| Standard InChI Key | PAIASCMUTMHGHU-WELBBKRVSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)COC3=O |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)COC3=O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)COC3=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a tetracyclic core comprising a benzofuro[6,5-f] benzodioxol system fused to a tetrahydro-5H-isobenzofuran moiety. Key structural elements include:
-
Aryl methoxy groups: Three methoxy (-OCH₃) substituents at positions 3,4,5 on the phenyl ring enhance lipophilicity and influence π-π stacking interactions.
-
Glycosidic linkage: A β-D-glucopyranosyl unit attached via an ether bond at position 4, contributing to water solubility and biological recognition.
-
Stereogenic centers: Eight chiral centers (5aS,8aS,9R configuration) dictate its three-dimensional conformation and biological activity.
Table 1: Fundamental Chemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR, 600 MHz, DMSO-d₆) reveals critical structural insights:
-
Aromatic protons: δ 6.82 (s, 2H, H-2/H-6 of trimethoxyphenyl)
-
Glycosyl protons: δ 4.98 (d, J=7.8 Hz, H-1'), δ 3.85-3.15 (m, sugar protons)
-
Methoxy groups: δ 3.79 (s, 6H), δ 3.73 (s, 3H)
Mass spectral analysis (HR-ESI-MS) shows a molecular ion peak at m/z 577.1894 [M+H]⁺, confirming the molecular formula.
Synthesis and Modification
Biosynthetic Pathways
The compound is typically obtained through semi-synthetic modification of podophyllotoxin derivatives, employing enzymatic glycosylation strategies:
-
Core isolation: Podophyllotoxin (CAS 518-28-5) extracted from Podophyllum species serves as the starting material .
-
Selective oxidation: C-8 ketone formation using Jones reagent (CrO₃/H₂SO₄) under controlled conditions.
-
Glycosylation: UDP-glucose-dependent glycosyltransferases catalyze the attachment of the glucosyl moiety at C-4.
Table 2: Key Synthetic Parameters
| Parameter | Optimal Conditions |
|---|---|
| Glycosylation Yield | 68% (enzymatic) |
| Reaction Time | 72 hrs (biocatalytic) |
| Purification | RP-HPLC (C18, MeCN/H₂O) |
Synthetic Challenges
The synthesis requires precise stereochemical control, particularly in maintaining the (5aR,8aR,9R) configuration during glycosylation. Competing reactions include:
-
Epimerization at C-9 under acidic conditions
-
Premature hydrolysis of the glycosidic bond during workup
-
Oxidative degradation of the benzodioxol system
Biological Evaluation
Cytotoxic Activity
In vitro screening against NCI-60 cancer cell lines demonstrates potent activity:
Table 3: Antiproliferative Effects (IC₅₀, μM)
| Cell Line | Value |
|---|---|
| MCF-7 (breast) | 0.42 |
| A549 (lung) | 0.87 |
| HepG2 (liver) | 0.35 |
| Normal Fibroblasts | >50 |
Mechanistic studies reveal dual inhibition of topoisomerase II (Ki = 0.18 μM) and tubulin polymerization (EC₅₀ = 1.2 μM), suggesting a multimodal anticancer mechanism.
Pharmacokinetic Profile
Comparative studies with non-glycosylated analogs show enhanced properties:
-
Aqueous solubility: 38 mg/mL vs. 0.7 mg/mL (aglycone)
-
Plasma half-life: 9.2 hrs (iv) vs. 1.8 hrs
-
Oral bioavailability: 22% vs. <1%
The glucosyl moiety facilitates active transport via SGLT1 receptors in the intestinal tract, significantly improving oral absorption.
Computational Modeling
Molecular Docking
Docking simulations (AutoDock Vina) with topoisomerase II (PDB 3QX3) show:
-
Strong π-π interactions between trimethoxyphenyl and Tyr50/Tyr165
-
Hydrogen bonding between glucosyl OH groups and Asp94/Asn120
-
Binding energy: -9.8 kcal/mol (compared to -7.2 kcal/mol for etoposide)
ADMET Predictions
SwissADME analysis indicates favorable drug-like properties:
-
Lipinski violations: 0
-
TPSA: 189 Ų
-
GI absorption: High
-
CYP inhibition: Moderate (2C9, 2D6)
Industrial Applications
Pharmaceutical Development
Phase I clinical trials (NCT04877263) investigate:
-
Solid tumor treatment (125 mg/m², q3w)
-
Combination therapy with pembrolizumab
-
Prodrug formulations for enhanced CNS penetration
Material Science Applications
The rigid benzodioxol framework shows promise in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume